molecular formula C12H19Cl2FN2 B3086411 1-(2-Fluorobenzyl)-3-piperidinamine dihydrochloride CAS No. 1158786-91-4

1-(2-Fluorobenzyl)-3-piperidinamine dihydrochloride

Cat. No.: B3086411
CAS No.: 1158786-91-4
M. Wt: 281.19
InChI Key: QXMWHVDXZYBNME-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-piperidinamine dihydrochloride is a chemical compound that belongs to the class of fluorinated benzylamines. This compound is characterized by the presence of a fluorine atom on the benzyl group and a piperidine ring, which is a six-membered ring containing one nitrogen atom. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)-3-piperidinamine dihydrochloride typically involves the following steps:

    N-Alkylation: The piperidine ring is alkylated with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the desired position on the piperidine ring.

    Salt Formation: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-3-piperidinamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium thiolate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-piperidinamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-piperidinamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom on the benzyl group enhances the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

  • 1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride
  • 1-(2-Thienylmethyl)-1,4-diazepane dihydrochloride
  • 1,3-Dimethyl-1,4-diazepane dihydrochloride

Comparison: 1-(2-Fluorobenzyl)-3-piperidinamine dihydrochloride is unique due to the presence of the fluorine atom on the benzyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15;;/h1-2,4,6,11H,3,5,7-9,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMWHVDXZYBNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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